Methyl 6-chlorobenzo[d]thiazole-2-carboxylate
Overview
Description
Methyl 6-chlorobenzo[d]thiazole-2-carboxylate: is a heterocyclic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzene ring fused with a thiazole ring, which contains a chlorine atom at the 6th position and a carboxylate ester group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chlorobenzo[d]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with methyl 2-chlorobenzoate under acidic conditions to form the desired benzothiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chlorobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (NaH, K2CO3).
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products:
- Substitution reactions yield various substituted benzothiazoles.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions yield alcohol derivatives.
Scientific Research Applications
Chemistry: Methyl 6-chlorobenzo[d]thiazole-2-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has been investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. It is used in the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for designing materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-chlorobenzo[d]thiazole-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
- Methyl 6-methoxybenzo[d]thiazole-2-carboxylate
- Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
- Methyl 2-aminobenzo[d]thiazole-5-carboxylate
Comparison: Methyl 6-chlorobenzo[d]thiazole-2-carboxylate is unique due to the presence of the chlorine atom at the 6th position, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical reactivity, making it a valuable scaffold for drug development and industrial applications .
Properties
IUPAC Name |
methyl 6-chloro-1,3-benzothiazole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFZHNDPUSOYNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206663 | |
Record name | 2-Benzothiazolecarboxylic acid, 6-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392015-56-3 | |
Record name | 2-Benzothiazolecarboxylic acid, 6-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392015-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazolecarboxylic acid, 6-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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